Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
CAS No.: 70374-51-5
Cat. No.: VC2831431
Molecular Formula: C8H6ClNO5S2
Molecular Weight: 295.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70374-51-5 |
|---|---|
| Molecular Formula | C8H6ClNO5S2 |
| Molecular Weight | 295.7 g/mol |
| IUPAC Name | methyl 6-chloro-4-hydroxy-1,1-dioxo-2H-thieno[2,3-e]thiazine-3-carboxylate |
| Standard InChI | InChI=1S/C8H6ClNO5S2/c1-15-8(12)5-6(11)7-3(2-4(9)16-7)17(13,14)10-5/h2,10-11H,1H3 |
| Standard InChI Key | FWMLCQNJKRWJQC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(C=C(S2)Cl)S(=O)(=O)N1)O |
| Canonical SMILES | COC(=O)C1=C(C2=C(C=C(S2)Cl)S(=O)(=O)N1)O |
Introduction
Structural Properties and Characteristics
Molecular Structure and Classification
Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound with a fused ring system comprising thiophene and thiazine moieties. The compound has several key structural features including a chlorine substituent at position 6, a hydroxyl group at position 4, and a methyl carboxylate group at position 3 . The 1,1-dioxide suffix indicates sulfonyl oxygens at the 1-position of the thiazine ring, which significantly influences the electronic properties of the molecule. This compound differs from closely related analogs by the absence of a methyl group at the 2-position that is present in several documented derivatives .
Physical and Chemical Properties
The physical properties of Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide can be inferred from its close structural analogs. The compound likely exists as a crystalline solid at room temperature, similar to its 2-methyl derivative which has been reported to have a melting point of 200-202°C . The presence of the chloro group at position 6 would be expected to affect the compound's solubility profile, potentially decreasing water solubility while enhancing solubility in organic solvents such as dichloromethane and methanol, which are commonly used in its isolation and purification .
Synthesis Methodologies
Historical Synthetic Approaches
The synthesis of thieno[2,3-e] thiazine compounds has historically utilized sodium methoxide as a cyclization reagent, which resulted in relatively low yields (approximately 24%) for related compounds . This traditional approach has been associated with side reactions due to the strong alkalinity of sodium methoxide, limiting the efficiency of the synthetic process and increasing production costs for this class of compounds .
Improved Cyclization Methods
Significant improvements in the synthesis of these compounds have been achieved through the use of magnesium alkoxide as an alternative cyclization agent. As documented in patent literature, this modification addresses the excessive alkalinity issue associated with sodium methoxide . For the 2-methyl derivative, the implementation of organomagnesium reagents instead of organic sodium reagents in alcoholic solvents has resulted in yield improvements from 24% to as high as 77.2%, representing a more than three-fold increase in efficiency .
Structural Analogs and Derivatives
Comparison with Related Compounds
Several structurally related compounds have been documented in chemical databases and patent literature. Table 1 presents a comparison of Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide with its closest analogs:
These structural variations influence the compounds' physical properties, chemical reactivity, and potential biological activities .
Structure-Property Relationships
Economic and Industrial Considerations
Production Efficiency
The development of improved synthetic methods for thieno[2,3-e] thiazine derivatives has significant economic implications. The three-fold increase in yield achieved through the use of magnesium alkoxide cyclization agents substantially reduces production costs, making these compounds more accessible for research and potential commercial applications . This improved efficiency addresses one of the primary barriers to the broader utilization of these compounds in various fields.
Future Research Directions
Future research opportunities for Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide may include:
-
Further optimization of synthetic routes to specifically target the non-methylated derivative
-
Exploration of structure-activity relationships to understand the impact of the chloro substituent and 2-position substitution patterns
-
Investigation of the compound's potential applications in medicinal chemistry or materials science
-
Development of selective functionalization methods to enable the compound's use as a building block for more complex structures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume